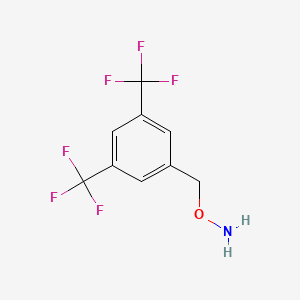
O-(3,5-bis(trifluoromethyl)benzyl)hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-(3,5-bis(trifluoromethyl)benzyl)hydroxylamine is a chemical compound characterized by the presence of a trifluoromethyl group attached to a benzyl ring, which is further linked to a hydroxylamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of O-(3,5-bis(trifluoromethyl)benzyl)hydroxylamine typically involves the reaction of 3,5-bis(trifluoromethyl)benzyl chloride with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow chemistry techniques to enhance efficiency and yield. The process involves the continuous addition of reagents and precise control of reaction conditions to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions: O-(3,5-bis(trifluoromethyl)benzyl)hydroxylamine can undergo various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso derivatives.
Reduction: The compound can be reduced to form amines.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like alkyl halides and bases like potassium carbonate are typically employed.
Major Products Formed:
Nitroso Derivatives: Resulting from oxidation reactions.
Amines: Resulting from reduction reactions.
Substituted Derivatives: Resulting from nucleophilic substitution reactions.
Applications De Recherche Scientifique
O-(3,5-bis(trifluoromethyl)benzyl)hydroxylamine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound can be employed in the study of biological systems, particularly in the modification of biomolecules.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism by which O-(3,5-bis(trifluoromethyl)benzyl)hydroxylamine exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl groups enhance the compound's stability and reactivity, making it effective in various chemical and biological processes. The hydroxylamine group can act as a nucleophile or an electrophile, depending on the reaction conditions.
Comparaison Avec Des Composés Similaires
O-(3,5-bis(trifluoromethyl)benzyl)hydroxylamine is unique due to its trifluoromethyl groups, which impart distinct chemical properties compared to similar compounds. Some similar compounds include:
3,5-Bis(trifluoromethyl)benzyl alcohol: Lacks the hydroxylamine group.
3,5-Bis(trifluoromethyl)aniline: Contains an aniline group instead of hydroxylamine.
3,5-Bis(trifluoromethyl)phenyl isocyanate: Contains an isocyanate group.
These compounds differ in their functional groups and, consequently, their reactivity and applications.
Propriétés
Formule moléculaire |
C9H7F6NO |
|---|---|
Poids moléculaire |
259.15 g/mol |
Nom IUPAC |
O-[[3,5-bis(trifluoromethyl)phenyl]methyl]hydroxylamine |
InChI |
InChI=1S/C9H7F6NO/c10-8(11,12)6-1-5(4-17-16)2-7(3-6)9(13,14)15/h1-3H,4,16H2 |
Clé InChI |
ATDBZQKMBCQPOC-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)CON |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[3-(3-Aminopropoxy)propoxy]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B15317881.png)







![benzyl6-{[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]methyl}pyridine-3-carboxylatedihydrochloride](/img/structure/B15317924.png)
![tert-butyl N-[2-(3-bromopropyl)phenyl]carbamate](/img/structure/B15317934.png)




